1,3-Butanediol dimethacrylate

Catalog No.
S662134
CAS No.
1189-08-8
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butanediol dimethacrylate

CAS Number

1189-08-8

Product Name

1,3-Butanediol dimethacrylate

IUPAC Name

3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3

InChI Key

VDYWHVQKENANGY-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C

Canonical SMILES

CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C

Polymer Synthesis and Materials Science:

,3-BDDMA plays a crucial role in polymer synthesis by forming crosslinks between polymer chains, leading to the creation of robust and stable networks. This property makes it valuable for developing various materials, including:

  • Hydrogels: 1,3-BDDMA is used to create hydrogels, three-dimensional polymeric networks that can absorb and retain large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and various other biomedical fields .
  • Resins and Composites: 1,3-BDDMA is used in the formulation of resins and composites, enhancing their mechanical properties and making them more durable. These materials find applications in various industries, including aerospace, automotive, and construction .

Dental Applications:

1,3-BDDMA is a vital component in dental materials such as composites and adhesives used for fillings, crowns, and other restorative procedures. Its ability to form strong crosslinks contributes to the material's strength, durability, and adhesion to tooth surfaces .

Chromatography:

1,3-BDDMA can be utilized as a stationary phase in chromatography, a technique for separating and purifying mixtures. Its specific properties allow for the selective interaction with different molecules, enabling effective separation processes .

Biomedical Research:

,3-BDDMA finds applications in various areas of biomedical research due to its ability to create hydrogels and other biocompatible materials. These materials can be used for:

  • Cell Culture and Tissue Engineering: 1,3-BDDMA-based hydrogels can mimic the extracellular matrix, providing a three-dimensional environment for cell growth and differentiation, facilitating research in tissue engineering and regenerative medicine .
  • Drug Delivery: 1,3-BDDMA-based hydrogels can serve as drug carriers, allowing for controlled release of therapeutic agents at the target site, improving drug delivery efficiency and minimizing side effects .

Other Research Applications:

,3-BDDMA is also explored in various other research areas, including:

  • Microfluidics: Fabricating microfluidic devices used for studying biological and chemical processes at a microscale level .
  • Biosensors: Developing biosensors for detecting specific biological molecules with high sensitivity and accuracy .

1,3-Butanediol dimethacrylate is an organic compound with the chemical formula C${10}$H${18}$O$_{4}$ and a CAS number of 1189-08-8. It appears as a colorless liquid and is primarily used as a crosslinking agent in various applications, particularly in the production of dental resins and adhesives. The compound is known for its excellent mechanical properties and aesthetic qualities, making it suitable for dental prosthetics such as inlays, crowns, and fillings .

Typical of methacrylates, including:

  • Polymerization: This compound can undergo free radical polymerization when exposed to heat or light, resulting in the formation of crosslinked polymer networks. This property is exploited in the creation of durable dental materials.
  • Esterification: The compound can react with acids to form esters, which can further participate in various chemical transformations.

The polymerization process often requires an initiator, such as benzoyl peroxide or other radical initiators, to initiate the reaction.

1,3-Butanediol dimethacrylate can be synthesized through several methods:

  • Esterification Reaction: The synthesis typically involves the reaction of 1,3-butanediol with methacrylic acid. This process can be catalyzed by acid catalysts to enhance yield.
  • Transesterification: Another method involves the transesterification of other dimethacrylates with 1,3-butanediol under controlled conditions to produce 1,3-butanediol dimethacrylate.

These methods can vary in terms of efficiency and purity of the final product.

1,3-Butanediol dimethacrylate has a wide range of applications:

  • Dental Materials: It is extensively used as a monomer in dental resins due to its mechanical strength and aesthetic properties.
  • Adhesives: The compound serves as a crosslinking agent in adhesives, enhancing their durability and performance.
  • Coatings: It is also utilized in protective coatings that require strong adhesion and resistance to wear.

Several compounds share structural similarities with 1,3-butanediol dimethacrylate. A comparison highlights its unique properties:

Compound NameChemical FormulaUnique Features
1,3-Butylene glycol dimethacrylateC${10}$H${18}$O$_{4}$Similar structure but different physical properties.
Ethylene glycol dimethacrylateC${10}$H${18}$O$_{4}$Lower viscosity; commonly used in coatings.
Trimethylolpropane trimethacrylateC${15}$H${22}$O$_{5}$Higher molecular weight; used for enhanced crosslinking.

1,3-Butanediol dimethacrylate stands out due to its specific balance of mechanical strength and aesthetic quality suitable for dental applications. Its low toxicity profile compared to some other methacrylates makes it particularly advantageous for use in medical devices.

Physical Description

Liquid

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 189 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 189 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 188 of 189 companies with hazard statement code(s):;
H315 (85.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1189-08-8

Wikipedia

1,3-butyleneglycol dimethacrylate

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Rubber product manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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